3-(1H-pyrazol-1-yl)pentanenitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyrazol-1-ylpentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-2-8(4-5-9)11-7-3-6-10-11/h3,6-8H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTIUFBRNRTPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)N1C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 1h Pyrazol 1 Yl Pentanenitrile and Analogous Structures
Classical and Contemporary Approaches to Pyrazole (B372694) Ring Formation
The construction of the pyrazole ring is the foundational step in the synthesis of these target molecules. Over the years, a variety of methods have been established, ranging from traditional condensation reactions to more complex multicomponent and cycloaddition strategies.
Cyclocondensation Reactions Utilizing Hydrazine (B178648) Derivatives
The most classic and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative, a reaction famously known as the Knorr pyrazole synthesis. beilstein-journals.orgnih.gov This approach involves the reaction of a hydrazine with a molecule containing two electrophilic centers separated by a single carbon.
The reaction of 1,3-dicarbonyl compounds with hydrazines is a cornerstone of pyrazole synthesis. nih.gov The initial reaction typically involves the formation of a hydrazone intermediate, which then undergoes cyclization and dehydration to afford the pyrazole ring. The regioselectivity of this reaction can be an issue when unsymmetrical 1,3-dicarbonyls and substituted hydrazines are used, often leading to a mixture of regioisomers. beilstein-journals.org
A significant advancement in this area is the in-situ generation of 1,3-dicarbonyl compounds, which can then be directly reacted with hydrazines in a one-pot multicomponent reaction. beilstein-journals.orgnih.gov For instance, enolates can react with carboxylic acid chlorides to form 1,3-diketones that are immediately trapped by a hydrazine. beilstein-journals.org Similarly, α,β-unsaturated ketones can undergo Michael addition with a nucleophile, followed by condensation with a hydrazine, to yield pyrazolines, which can then be oxidized to pyrazoles. beilstein-journals.org The use of tosylhydrazine can directly lead to the aromatic pyrazole by elimination of the tosyl group. beilstein-journals.org
The versatility of this method is further expanded by the use of various hydrazine precursors. For example, arylboronic acids can be coupled with a Boc-protected diimide under copper catalysis to generate the hydrazine in situ, which then reacts with a 1,3-dicarbonyl compound. beilstein-journals.org This allows for the introduction of a wide array of substituents at the N1 position of the pyrazole ring. beilstein-journals.org
| Reactants | Conditions | Product | Key Features |
| 1,3-Dicarbonyl compounds + Hydrazines | Acid or base catalysis | Pyrazoles | Classic Knorr synthesis; potential for regioselectivity issues. beilstein-journals.orgnih.gov |
| Enolates + Carboxylic acid chlorides + Hydrazines | One-pot | Pyrazoles | In-situ generation of 1,3-diketones. beilstein-journals.org |
| α,β-Unsaturated ketones + Hydrazines | - | Pyrazolines/Pyrazoles | Michael addition followed by cyclocondensation. beilstein-journals.org |
| Arylboronic acids + Boc-diimide + 1,3-Dicarbonyls | Copper catalysis, one-pot | N-Arylpyrazoles | In-situ generation of substituted hydrazines. beilstein-journals.org |
Multicomponent Reaction Strategies for Pyrazole Scaffolds
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials in a single step. beilstein-journals.orgnih.govmdpi.com Several MCRs have been developed for the synthesis of pyrazole derivatives. beilstein-journals.orgmdpi.com
A common MCR approach involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a hydrazine derivative. nih.gov For example, the four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303) can lead to the formation of highly substituted pyranopyrazoles. nih.gov Variations of this reaction have been developed using different catalysts and reaction conditions, including green and efficient methods. nih.govacs.org
Another notable MCR strategy involves the in-situ formation of a 1,3-dielectrophile which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water has been reported for the synthesis of 1H-pyrazoles. longdom.org These reactions often proceed with high regioselectivity, which can be a significant advantage over classical methods. beilstein-journals.org
| Reaction Type | Components | Catalyst/Conditions | Product |
| Four-component | Aldehyde, malononitrile, β-ketoester, hydrazine hydrate | Various catalysts, often in green solvents | Pyranopyrazoles mdpi.comnih.gov |
| Three-component | Enaminone, benzaldehyde, hydrazine hydrochloride | Ammonium (B1175870) acetate (B1210297) in water | 1H-Pyrazoles longdom.org |
| Three-component | Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles beilstein-journals.org |
1,3-Dipolar Cycloaddition Routes to Pyrazoles
The 1,3-dipolar cycloaddition reaction is another fundamental and atom-economical method for the synthesis of pyrazole rings. researchgate.net This reaction typically involves the [3+2] cycloaddition of a dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, which is usually an alkyne or an alkene. nih.gov
Diazo compounds are common 1,3-dipole precursors for pyrazole synthesis. nih.gov However, their often explosive and toxic nature has led to the development of safer in-situ generation methods. Tosylhydrazones, for example, can be converted to diazo compounds in the presence of a base, which then react with a suitable dipolarophile. organic-chemistry.org An efficient one-pot, three-component procedure for the preparation of 3,5-disubstituted 1H-pyrazoles involves the condensation of an aldehyde with tosylhydrazine, followed by a cycloaddition with a terminal alkyne. organic-chemistry.org
Nitrilimines, generated in situ from hydrazonoyl halides, are also valuable 1,3-dipoles for pyrazole synthesis. nih.gov The reaction of nitrilimines with alkenes or alkynes provides a direct route to pyrazolines and pyrazoles, respectively. The regioselectivity of this cycloaddition is a key aspect, and various studies have focused on controlling it. nih.gov Intramolecular 1,3-dipolar cycloaddition of alkyne-tethered tosylhydrazones offers a transition-metal-free pathway to fused polycyclic pyrazoles. acs.org
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product |
| Diazo compounds (from tosylhydrazones) | Alkynes | Base | Pyrazoles organic-chemistry.org |
| Nitrilimines (from hydrazonoyl halides) | Alkenes/Alkynes | Base | Pyrazolines/Pyrazoles nih.gov |
| Alkyne-tethered tosylhydrazones | (Intramolecular) | Base | Fused polycyclic pyrazoles acs.org |
Targeted Synthesis of Nitrile-Containing Pyrazole Derivatives
The introduction of a nitrile group onto the pyrazole scaffold is crucial for the synthesis of 3-(1H-pyrazol-1-yl)pentanenitrile and its analogs. This can be achieved either by using nitrile-containing starting materials or by introducing the nitrile group at a later stage of the synthesis.
Michael-Type Addition Reactions for Nitrile-Substituted Pyrazoles
The Michael addition, or conjugate addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. In the context of synthesizing nitrile-substituted pyrazoles, the Michael addition of a pyrazole nucleus to an α,β-unsaturated nitrile is a direct and efficient approach.
An aza-Michael addition of a pyrazole to an α,β-unsaturated nitrile, such as acrylonitrile (B1666552) or its derivatives, can directly install the desired pentanenitrile side chain at the N1 position of the pyrazole ring. This reaction is often catalyzed by a base. For instance, KOt-Bu has been shown to be an effective catalyst for the aza-Michael addition of pyrazoles to cyclic enones, suggesting its potential applicability to α,β-unsaturated nitriles. rsc.org
Alternatively, the nitrile group can be part of the Michael acceptor in a reaction that ultimately forms the pyrazole ring. For example, a reaction sequence involving the Michael addition of a nucleophile to a gem-diactivated acrylonitrile, followed by further transformations, could potentially lead to the desired pyrazole structure. organic-chemistry.org
| Reaction Type | Reactants | Catalyst/Conditions | Product Feature |
| Aza-Michael Addition | Pyrazole + α,β-Unsaturated nitrile | Base (e.g., KOt-Bu) | N1-substituted pyrazole with a nitrile side chain rsc.org |
| Michael Addition | Nucleophile + gem-Diactivated acrylonitrile | Base | Formation of a precursor for subsequent pyrazole ring synthesis organic-chemistry.org |
Regioselective Synthetic Pathways to this compound Analogs
Achieving the desired regiochemistry is a critical challenge in the synthesis of substituted pyrazoles, especially when dealing with unsymmetrical starting materials. For a compound like this compound, controlling the position of the substituents on the pyrazole ring is paramount.
The regioselectivity of the Knorr pyrazole synthesis is highly dependent on the reaction conditions and the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine. beilstein-journals.org Aprotic solvents with strong dipole moments, such as DMAc or DMF, have been shown to significantly improve the regioselectivity in the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.org
For the synthesis of 1,3,5-trisubstituted pyrazoles, the reaction of acetylenic ketones with substituted hydrazines has been reported to be highly regioselective, affording essentially a single pyrazole isomer in excellent yields. researchgate.net This high degree of regiocontrol is a significant advantage for the synthesis of specifically substituted pyrazole analogs.
Furthermore, novel two-step syntheses have been developed for the regioselective preparation of specific pyrazole isomers. For instance, the synthesis of methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates was achieved through the acylation of hydrazines with methyl malonyl chloride, followed by cyclization. nih.gov Such regioselective strategies are essential for the targeted synthesis of complex pyrazole derivatives.
| Method | Key Feature | Outcome |
| Knorr Synthesis in Aprotic Dipolar Solvents | Use of solvents like DMAc or DMF | Improved regioselectivity in the formation of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org |
| Reaction of Acetylenic Ketones with Hydrazines | High regioselectivity | Formation of a single 1,3,5-substituted pyrazole isomer. researchgate.net |
| Two-Step Synthesis via Acylation-Cyclization | Controlled reaction sequence | Regioselective synthesis of specific hydroxy-pyrazole carboxylate isomers. nih.gov |
Stereoselective Synthesis of Chiral Pyrazole-Nitrile Compounds
The creation of chiral molecules, which are non-superimposable mirror images of each other, is a cornerstone of modern pharmaceutical and materials science. For pyrazole-nitrile compounds, where the chirality is often centered on the carbon atom bearing the nitrile and pyrazole groups, several stereoselective strategies have been developed. These methods aim to control the three-dimensional arrangement of atoms, yielding a specific enantiomer or diastereomer.
A primary strategy for inducing chirality is the asymmetric Michael addition , also known as conjugate addition. In the context of this compound, this would involve the addition of a pyrazole nucleophile to an α,β-unsaturated nitrile, such as 2-pentenenitrile. The stereochemical outcome of this reaction can be guided by chiral catalysts.
Organocatalysis has emerged as a powerful tool for these transformations. Chiral primary amines, squaramides, and cinchona alkaloids have been successfully employed to catalyze the enantioselective conjugate addition of pyrazolin-5-ones to various Michael acceptors like α,β-unsaturated ketones and nitroalkenes. beilstein-journals.orgnih.govnih.govnih.gov For instance, a cinchona alkaloid-derived primary amine combined with a Brønsted acid has been shown to effectively catalyze the 1,4-addition of pyrazolin-5-ones to α,β-unsaturated ketones, affording products in high yields (up to 97%) and excellent enantioselectivities (up to 98.5% ee). beilstein-journals.org Similarly, chiral squaramide organocatalysts facilitate the conjugate addition of pyrazolones to nitroalkenes, yielding chiral products with up to 93% yield and 97% enantiomeric excess. nih.gov These methodologies, while demonstrated on different acceptors, establish a clear precedent for the asymmetric aza-Michael addition of pyrazole to an unsaturated nitrile. nih.govnih.gov
Another established approach is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into a reactant to direct the stereochemical course of a reaction. A study on the synthesis of novel chiral pyrazole derivatives utilized (R)- and (S)-tert-butanesulfinamide as a chiral auxiliary. researchgate.net This auxiliary was condensed with an aldehyde to form a chiral sulfinyl imine, which then underwent a stereoselective addition reaction. researchgate.net After the desired stereocenter was set, the auxiliary was removed. This principle could be applied to the synthesis of chiral pyrazole-nitrile compounds.
Furthermore, domino or cascade reactions catalyzed by organocatalysts have been developed to synthesize complex chiral fused pyrazoles, such as dihydropyrano[2,3-c]pyrazoles, which incorporate a nitrile group. metu.edu.tr These reactions often start from simple, achiral precursors and build molecular complexity and chirality in a single, efficient step. metu.edu.tr
| Catalyst Type | Reactants | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
| Cinchona Alkaloid-Derived Primary Amine | Pyrazolin-5-one, α,β-Unsaturated Ketone | Michael Adduct | up to 97% | up to 98.5% | beilstein-journals.org |
| Chiral Squaramide | Pyrazolone, Nitroalkene | Chiral 5-methyl-4-(2-nitro-1-arylethyl)pyrazol-3-ol | up to 93% | up to 97% | nih.gov |
| 9-epi-9-amino-9-deoxyquinine | 2-Pyrazolin-5-one, α,β-Unsaturated Ketone | β-(3-Hydroxypyrazol-1-yl)ketone | High | 94–98% | nih.govnih.gov |
| (R)-tert-Butanesulfinamide (Chiral Auxiliary) | Aldehyde, 4-Picolyl Lithium | Chiral Pyrazole Derivative | 5.5% (overall, 8 steps) | 100% | researchgate.net |
Advanced and Sustainable Synthetic Technologies in Pyrazole Chemistry
In line with the principles of green chemistry, modern synthetic efforts are increasingly focused on developing resource-efficient and environmentally benign processes. The synthesis of pyrazole derivatives, including those with nitrile functionalities, has benefited significantly from such innovations.
Microwave-Assisted Organic Synthesis of Pyrazole Derivatives
Microwave-assisted organic synthesis (MAOS) has become a widely adopted technique for accelerating chemical reactions. rsc.orgnih.govrsc.org By using microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes, often leading to cleaner reactions and higher yields. heteroletters.org This method has been successfully applied to the synthesis of various pyrazole derivatives. nih.gov
For example, the synthesis of pyrazole-containing 1,3,4-oxadiazoles via Claisen-Schmidt condensation was achieved in 5-8 minutes with good yields under microwave irradiation (400 W), whereas the same reaction under conventional heating required 6-9 hours and resulted in lower yields. rsc.org In another study, pyrazolyl-substituted benzochroman-4-ones were synthesized in 5-7 minutes at 180 W, compared to 10-12 hours under reflux conditions. rsc.org One-pot microwave-assisted methods have also been developed for synthesizing novel pyrazole derivatives from precursors like phenyl hydrazine and 2,5-dibromo-3-thiophenecarbaldehyde in just seven minutes at 100°C. dergipark.org.tr The synthesis of pyrano[2,3-c]pyrazoles, which contain a nitrile group, has been achieved in 25 minutes with an 88% yield using microwave irradiation, a significant improvement over the 1.4 hours and 80% yield from conventional heating. rsc.org
| Reaction Type | Reactants | Conditions | Time | Yield | Reference |
| Claisen-Schmidt Condensation | 1-(1,3,4-oxadiazol-3(2H)-yl)ethan-1-one, Aromatic Aldehydes | Microwave (400 W) | 5-8 min | Good | rsc.org |
| Pyrano[2,3-c]pyrazole Synthesis | Aldehyde, 2,4-Dinitrophenyl hydrazine, Ethyl acetoacetate, Malononitrile | Microwave | 25 min | 88% | rsc.org |
| One-pot Pyrazole Synthesis | Phenyl hydrazine, 2,5-Dibromo-3-thiophenecarbaldehyde | Microwave (100°C) | 7 min | N/A | dergipark.org.tr |
| Indazole Synthesis | Phenyl hydrazine derivatives, Substituted salicylaldehydes | Microwave (50 W, 80°C) | 35 min | Moderate to High | heteroletters.org |
Mechanochemical Approaches in Heterocyclic Synthesis
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a sustainable, often solvent-free, pathway for synthesis. rsc.org While less frequently reported for pyrazole synthesis compared to microwave or ultrasound methods, it provides distinct advantages in sustainability. rsc.org
Grinding techniques have been successfully applied to the synthesis of heterocyclic compounds bearing a pyrazole moiety. nih.gov In a comparative study, the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile and its subsequent reactions were carried out using grinding, microwave, and conventional thermal methods. The green chemistry metrics, such as yield and reaction time, were evaluated, highlighting the efficiency of the mechanochemical approach. nih.gov For instance, pyranopyrazoles have been prepared by grinding reactants in a pestle and mortar, demonstrating the viability of this solvent-free technique. gsconlinepress.com
Development of Green Chemistry Protocols for Nitrile-Pyrazole Synthesis
The development of green chemistry protocols is a holistic endeavor encompassing many of the techniques mentioned above, with a focus on atom economy, use of safer solvents (like water), and employment of reusable catalysts. researchgate.net Multicomponent reactions (MCRs) are particularly noteworthy as they combine several reactants in a single step to form a complex product, thereby reducing waste and improving efficiency. rsc.org
The synthesis of pyranopyrazoles, which often involves nitrile-containing precursors like malononitrile, is a prime example of where green MCRs have been implemented. rsc.orggsconlinepress.com These reactions have been successfully carried out using eco-friendly solvents like water-ethanol mixtures, biodegradable catalysts, and energy-efficient methods like microwave and ultrasound irradiation. rsc.org For example, a four-component reaction to produce pyrano[2,3-c]-pyrazoles has been achieved in water at 60 °C using reusable CuFe₂O₄ nanoparticles as a catalyst. rsc.org Another green protocol describes the synthesis of 3-(4,5-dihydro-3-methyl-5-oxopyrazol-1-yl)-3-oxopropanenitrile via a one-pot, three-component reaction without a catalyst, using eco-friendly solvents. kthmcollege.ac.in Furthermore, multicomponent synthesis of pyrazoles directly from alkynes and nitriles has been achieved using titanium imido complexes, avoiding hazardous reagents like hydrazine. nih.govconsensus.app
Reactivity and Chemical Transformations of 3 1h Pyrazol 1 Yl Pentanenitrile Derivatives
Reactivity Patterns of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. In 1-substituted pyrazoles, such as 3-(1H-pyrazol-1-yl)pentanenitrile, the electronic properties of the ring dictate its reactivity towards various reagents.
Electrophilic Substitution: The pyrazole ring is generally susceptible to electrophilic aromatic substitution. Due to the presence of the two nitrogen atoms, the ring is considered electron-rich, yet the positions for substitution are highly directed. Theoretical and experimental studies on various 1-substituted pyrazoles consistently show that electrophilic attack preferentially occurs at the C4 position. This is because the intermediates formed by attack at C3 or C5 are significantly less stable. For instance, bromination or nitration of 1-alkylpyrazoles typically yields the 4-bromo or 4-nitro derivatives, respectively. While specific studies on this compound are not widely documented, this general reactivity pattern is expected to hold true.
N-Alkylation: The pyrazole ring in this compound already possesses an alkyl substituent at the N1 position. However, in unsymmetrically substituted pyrazoles, the possibility of forming different regioisomers exists during synthesis. The N-alkylation of pyrazoles is a common method for their functionalization and can be achieved using various alkylating agents, often in the presence of a base. semanticscholar.org More advanced methods using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis have also been developed for the N-alkylation of pyrazoles. semanticscholar.org
The table below summarizes the expected electrophilic substitution reactions on the pyrazole ring of this compound based on established pyrazole chemistry.
| Reaction Type | Reagent Example | Expected Product | Reference |
| Bromination | Br₂ | 3-(4-Bromo-1H-pyrazol-1-yl)pentanenitrile | nih.gov |
| Nitration | HNO₃/H₂SO₄ | 3-(4-Nitro-1H-pyrazol-1-yl)pentanenitrile | General pyrazole chemistry |
| Sulfonation | H₂SO₄ (fuming) | This compound-4-sulfonic acid | General pyrazole chemistry |
Chemical Transformations Involving the Nitrile Functional Group
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations to yield other important functionalities such as carboxylic acids, amides, amines, and tetrazoles.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. chemistrysteps.comlibretexts.orglibretexts.org Acid-catalyzed hydrolysis, typically by heating with an aqueous acid like hydrochloric acid, will yield the corresponding carboxylic acid, in this case, 3-(1H-pyrazol-1-yl)pentanoic acid, and an ammonium (B1175870) salt. libretexts.org Alkaline hydrolysis, using a base such as sodium hydroxide, initially produces the carboxylate salt and ammonia; subsequent acidification is required to obtain the free carboxylic acid. libretexts.org
Reduction: The nitrile group is readily reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation, which would convert this compound to 3-(1H-pyrazol-1-yl)pentan-1-amine. This reaction provides a direct route to primary amines from nitriles.
Formation of Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with azides to form a tetrazole ring. This transformation is often facilitated by a Lewis acid or by using organocatalysts. organic-chemistry.orgnih.gov Tetrazoles are considered bioisosteres of carboxylic acids and are important in medicinal chemistry. nih.govbeilstein-journals.org The reaction of this compound with a reagent like sodium azide (B81097) would be expected to yield 5-(1-(1H-pyrazol-1-yl)butyl)-1H-tetrazole.
The following table outlines key transformations of the nitrile group in this compound.
| Transformation | Reagents | Product | Reference |
| Acid Hydrolysis | HCl, H₂O, heat | 3-(1H-Pyrazol-1-yl)pentanoic acid | chemistrysteps.comlibretexts.orglibretexts.org |
| Alkaline Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 3-(1H-Pyrazol-1-yl)pentanoic acid | libretexts.orglibretexts.org |
| Reduction to Amine | LiAlH₄, then H₂O | 3-(1H-Pyrazol-1-yl)pentan-1-amine | General nitrile chemistry |
| Tetrazole Formation | NaN₃, (e.g., with ZnBr₂) | 5-(1-(1H-pyrazol-1-yl)butyl)-1H-tetrazole | nih.govorganic-chemistry.orgnih.gov |
Derivatization Strategies for Structural Diversification and Functionalization
The presence of both the pyrazole ring and the nitrile group allows for a multitude of derivatization strategies to create a library of related compounds for various applications, including medicinal chemistry and materials science.
One key strategy involves the transformation of the nitrile group into an amide. This can be achieved through partial hydrolysis or by other synthetic methods. For example, a related compound, 3-(1H-pyrazol-1-yl)propanenitrile, has been used to synthesize a series of N-propananilide derivatives. masterorganicchemistry.com This suggests that this compound could be a valuable precursor for the synthesis of various amides with potential biological activities. The synthesis would likely involve the reaction of the nitrile or its corresponding carboxylic acid/acid chloride with a variety of amines. science.govnih.gov
Another diversification strategy focuses on the functionalization of the pyrazole ring. As mentioned, electrophilic substitution at the C4 position can introduce a range of substituents. These substituents can then be further modified. For example, a nitro group at the C4 position could be reduced to an amino group, which could then participate in a wide array of subsequent reactions, such as amide or sulfonamide formation.
A third approach would be to combine transformations of both the nitrile and the pyrazole ring. For instance, one could first nitrate (B79036) the pyrazole ring at the C4 position and then hydrolyze the nitrile to a carboxylic acid. This would result in a molecule with three distinct functional groups, offering further opportunities for derivatization.
The table below presents a summary of potential derivatization strategies for this compound.
| Starting Moiety | Transformation | Reagents/Conditions | Resulting Derivative Class |
| Nitrile Group | Amide Formation | Partial hydrolysis or reaction with amines | Pyrazolyl-pentanamides |
| Nitrile Group | Tetrazole Synthesis | NaN₃, Lewis Acid | Tetrazolyl-pyrazoles |
| Pyrazole Ring | C4-Bromination | Br₂ | 4-Bromo-pyrazolyl-pentanenitriles |
| Pyrazole Ring | C4-Nitration | HNO₃/H₂SO₄ | 4-Nitro-pyrazolyl-pentanenitriles |
| Both | C4-Nitration followed by Nitrile Hydrolysis | 1. HNO₃/H₂SO₄; 2. H₃O⁺, heat | 4-Nitro-3-(1H-pyrazol-1-yl)pentanoic acids |
Computational Chemistry and Molecular Modeling of 3 1h Pyrazol 1 Yl Pentanenitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, QTAIM)
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of 3-(1H-pyrazol-1-yl)pentanenitrile. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost.
DFT calculations can determine the optimized molecular geometry of this compound, providing precise bond lengths, bond angles, and dihedral angles. From the optimized structure, various electronic properties can be calculated. The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO indicates regions of the molecule that are likely to donate electrons in a reaction, while the LUMO highlights electron-accepting regions. For a typical pyrazole (B372694) derivative, the HOMO is often located on the pyrazole ring, suggesting its role in electrophilic attack. The LUMO is frequently distributed over the more electronegative atoms and conjugated systems.
The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
Further analysis using the Quantum Theory of Atoms in Molecules (QTAIM) can provide a deeper understanding of the chemical bonding within this compound. QTAIM analyzes the electron density topology to characterize the nature of atomic interactions, distinguishing between covalent and ionic bonds and identifying hydrogen bonds and other weak interactions.
Illustrative DFT-Calculated Parameters for a Pyrazole Derivative
| Parameter | Illustrative Value | Significance for this compound |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's electron-donating ability. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Molecular Docking Simulations for Ligand-Target Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. This method is instrumental in drug discovery and design. For this compound, molecular docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.
The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable binding interaction. These simulations can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. For instance, the nitrogen atoms of the pyrazole ring are potential hydrogen bond acceptors, while the pentyl and nitrile groups can engage in hydrophobic and polar interactions, respectively.
Studies on similar pyrazole derivatives have shown their potential to bind to various kinases and other enzymes, suggesting that this compound could also exhibit inhibitory activity against such targets. researchgate.net
Illustrative Molecular Docking Results for a Pyrazole Derivative with a Kinase Target
| Parameter | Illustrative Value/Description | Importance for this compound |
|---|---|---|
| Binding Affinity | -8.5 kcal/mol | A lower binding energy suggests a stronger and more stable interaction with the target protein. |
| Key Interacting Residues | Lys745, Glu762, Asp810 | Identifies the specific amino acids in the binding pocket that form crucial interactions with the ligand. |
| Types of Interactions | Hydrogen bonds with the pyrazole nitrogen; hydrophobic interactions with the pentyl chain. | Details the nature of the chemical forces that hold the ligand in the binding site. |
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Analysis
Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound and its interactions with its environment over time. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular flexibility and the stability of ligand-protein complexes.
When applied to this compound, an MD simulation can explore its different possible conformations in solution, identifying the most stable (lowest energy) shapes. When docked into a protein, MD simulations are crucial for assessing the stability of the binding pose predicted by molecular docking. By simulating the movement of the ligand and protein over a period of nanoseconds, researchers can verify if the key interactions are maintained.
Analysis of the MD trajectory can include calculating the root-mean-square deviation (RMSD) to measure the stability of the ligand's position in the binding site and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. Such studies on related pyrazole compounds have confirmed the stability of their docked conformations within the active sites of target proteins. turkjps.org
Illustrative Molecular Dynamics Simulation Parameters for a Ligand-Protein Complex
| Parameter | Illustrative Value/Observation | Significance for this compound |
|---|---|---|
| Simulation Time | 100 ns | The duration of the simulation, which needs to be long enough to observe relevant molecular motions. |
| Ligand RMSD | < 2.0 Å | A low and stable RMSD indicates that the ligand remains in its binding pose throughout the simulation. |
| Protein RMSF | Low in binding site, higher in loop regions | Shows the flexibility of different parts of the protein, with the binding site typically being more rigid. |
| Hydrogen Bond Occupancy | > 70% | High occupancy indicates that key hydrogen bonds are stable and consistently present during the simulation. |
Prediction of Spectroscopic Parameters and Spectroscopic Data Correlation
Computational methods can also be used to predict the spectroscopic properties of this compound, which can then be correlated with experimental data for structure verification.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By comparing these predicted spectra with experimental data, the proposed molecular structure can be confirmed.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. This is useful for identifying characteristic functional groups, such as the C≡N stretch of the nitrile group and the C=N and C-H vibrations of the pyrazole ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the ultraviolet-visible (UV-Vis) absorption spectrum. This provides information about the electronic structure and conjugation within the molecule.
Illustrative Predicted Spectroscopic Data for a Pyrazole Derivative
| Spectroscopy Type | Predicted Parameter | Corresponding Functional Group/Region |
|---|---|---|
| ¹³C NMR | δ ≈ 118 ppm | Nitrile carbon (C≡N) |
| ¹H NMR | δ ≈ 7.5-8.0 ppm | Pyrazole ring protons |
| IR | ν ≈ 2250 cm⁻¹ | Nitrile (C≡N) stretching vibration |
| UV-Vis | λmax ≈ 210 nm | π → π* transition of the pyrazole ring |
Biological Activity and Mechanistic Investigations of 3 1h Pyrazol 1 Yl Pentanenitrile Analogs
Structure-Activity Relationship (SAR) Studies of Pyrazole-Nitrile Scaffolds
Influence of Substituent Effects on Biological Response
The type and position of substituents on the pyrazole (B372694) ring significantly impact the biological and chemical properties of these compounds. nih.gov The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor. However, substituting the pyrrole-like nitrogen removes its acidic nature and its ability to donate a hydrogen bond. nih.gov
The electronic properties of substituents on the pyrazole ring also play a critical role. Electron-donating groups can increase the acidity of the NH group in N-unsubstituted pyrazoles, while electron-withdrawing groups can decrease the aromaticity of the ring when substituted at the nitrogen position. nih.govresearchgate.net For instance, in a series of pyrazole-based inhibitors of the bacterial enzyme DapE, the nature of the substituent at the 3-position of the pyrazole core was found to be crucial for inhibitory activity. A 3-pyridyl moiety resulted in an eight-fold more potent inhibitor than a 3-phenyl-substituted analog. mdpi.com Similarly, the introduction of a fluorine atom at the 4-position of the pyrazole ring could partially compensate for the absence of a heteroatom in the aromatic substituent at the 3-position, leading to more potent thrombin inhibitors. mdpi.com
The steric properties of substituents are also important. In a study of pyrazole-based meprin α and β inhibitors, the introduction of bulky groups like methyl or benzyl (B1604629) at the 3(5) position of the pyrazole led to a decrease in inhibitory activity, whereas a cyclopentyl moiety resulted in similar activity to the unsubstituted phenyl derivative. nih.gov These findings highlight the delicate balance of electronic and steric factors in determining the biological activity of pyrazole-nitrile analogs.
Table 1: Influence of Pyrazole Substituents on Biological Activity
| Base Scaffold | Substituent (Position) | Observed Effect on Biological Activity | Reference |
| Pyrazole-Thioether | 3-pyridyl vs. 3-phenyl | 8-fold increase in thrombin inhibition with 3-pyridyl | mdpi.com |
| Pyrazole-Thioether | 4-fluoro | Increased thrombin inhibition | mdpi.com |
| 3,4,5-substituted pyrazole | 3(5)-methyl or benzyl | Decreased meprin α inhibition | nih.gov |
| 3,4,5-substituted pyrazole | 3(5)-cyclopentyl | Similar meprin α inhibition to phenyl | nih.gov |
| 2-amino-pyrimidine derivative | ortho substitution on pyrazole ring (position 3) | Important for selectivity over JAK2 | nih.gov |
The Role of the Nitrile Group in Ligand-Target Binding and Affinity
The nitrile group is a versatile functional group in drug design, contributing to both the pharmacokinetic and pharmacodynamic properties of a molecule. nih.govresearchgate.net Its linear geometry and electronic characteristics allow it to participate in a variety of interactions with biological targets. nih.govresearchgate.net
The nitrile group can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors from the protein backbone or amino acid side chains like arginine and lysine. nih.govresearchgate.net It can also engage in polar interactions with the target or with bridging water molecules. nih.govnih.gov In some cases, the nitrile group can function as a bioisostere for other functional groups, such as a carbonyl, hydroxyl, or even a halogen. researchgate.netnih.govnih.gov This bioisosteric replacement can lead to improved potency and metabolic stability. researchgate.net For example, para-substituted aryl nitriles are common in drug candidates, possibly because the electron-withdrawing nature of the nitrile group makes the aromatic ring less susceptible to oxidative metabolism. nih.gov
Furthermore, the nitrile group can act as a "warhead," forming a reversible covalent bond with nucleophilic residues, such as cysteine or serine, in the active site of an enzyme. nih.govresearchgate.nettandfonline.com This covalent interaction can lead to potent and prolonged inhibition. The reactivity of the nitrile can be modulated by adjacent structural elements, such as electron-withdrawing groups, which can enhance its electrophilicity. nih.gov
Table 2: Interactions of the Nitrile Group in Ligand-Target Binding
| Type of Interaction | Description | Example Amino Acid Residues | Reference |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor. | Arginine, Lysine, Serine, Threonine, Tryptophan, Histidine | researchgate.net |
| Polar Interactions | Engages in dipole interactions with the enzyme-bound calcium. | Glutamine, Leucine | nih.gov |
| Covalent Bonding | Forms a reversible covalent bond with nucleophilic residues. | Cysteine, Serine | nih.gov |
| Bioisosteric Replacement | Can replace carbonyl, hydroxyl, or halogen groups. | N/A | researchgate.netnih.govnih.gov |
Conformational Factors Governing Molecular Activity
For instance, in a series of pyrazole-based thrombin inhibitors, flexible acylated 1H-pyrazol-5-amines were identified as potent inhibitors, suggesting that a degree of conformational freedom is necessary for optimal binding to the enzyme's active site. mdpi.com Conversely, rigidifying a scaffold through a "scaffold hopping" approach, such as replacing a more flexible structure with a pyrazole core, can sometimes lead to increased potency and selectivity. nih.govacs.org The conformation of the molecule dictates how well it fits into the binding pocket of the target protein, and even subtle changes in the spatial arrangement of atoms can have a profound impact on binding affinity and, consequently, biological activity.
Enzyme Inhibition Mechanisms and Specific Target Engagement
Understanding how a drug molecule inhibits a specific enzyme is fundamental to rational drug design. Pyrazole-nitrile analogs have been shown to act through various inhibition mechanisms, including competitive, non-competitive, and uncompetitive inhibition.
Characterization of Competitive Inhibition Modalities
Competitive inhibition occurs when an inhibitor molecule binds to the same active site on an enzyme as the natural substrate, thereby competing with the substrate for binding. The inhibitor's effectiveness is dependent on its affinity for the active site and the concentration of the substrate.
Several studies have demonstrated that pyrazole-based inhibitors act via a competitive mechanism. For example, kinetic competition assays with pyrazole thioether analogs against the bacterial enzyme DapE from Haemophilus influenzae confirmed a competitive binding mode. nih.govmdpi.com Docking studies of these inhibitors revealed key interactions within the active site, further supporting this mechanism. nih.gov Similarly, a series of pyrazole-based inhibitors targeting the enzyme 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) from Staphylococcus aureus were shown to bind to the active site, with the phenol (B47542) and pyrazole rings playing a crucial role in forming hydrogen bonds with active site residues. dtu.dk
Exploration of Non-Competitive and Uncompetitive Inhibition Mechanisms
In contrast to competitive inhibition, non-competitive and uncompetitive inhibition involve the inhibitor binding to a site on the enzyme other than the active site.
Non-competitive inhibition: The inhibitor binds to an allosteric site, a location on the enzyme distinct from the active site. researchgate.net This binding event causes a conformational change in the enzyme that reduces its catalytic activity, regardless of whether the substrate is bound. The inhibition is not overcome by increasing the substrate concentration. researchgate.net
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at higher substrate concentrations. researchgate.net
While less common for pyrazole-nitrile analogs, these mechanisms are still relevant. For instance, some inhibitors may exhibit a mixed-type inhibition, which has characteristics of both competitive and non-competitive inhibition. The specific mechanism of inhibition is dependent on the unique structure of the inhibitor and the topology of the enzyme it targets.
Identification of Key Enzyme Targets (e.g., MAO, DPP-IV, AChE, Kinases, Tubulin)
The therapeutic potential of pyrazole-containing compounds stems from their ability to interact with a wide array of biological targets. Research into analogs of 3-(1H-pyrazol-1-yl)pentanenitrile has revealed their interaction with several key enzyme families crucial in cellular signaling and disease pathology.
Kinases: Protein kinases are a major focus for pyrazole derivatives due to their central role in cell regulation, and many kinase inhibitors feature a pyrazole scaffold. nih.gov
Cyclin-Dependent Kinases (CDKs): A series of pyrazole-based hybrid heteroaromatics showed inhibitory activity against CDK2/cyclin A2 protein kinase. nih.gov
Haspin Kinase: Pyrazolo[4,3-f]quinoline derivatives have been identified as potent inhibitors of haspin kinase, with some compounds inhibiting over 90% of enzyme activity at nanomolar concentrations. nih.gov
Salt-Inducible Kinases (SIKs): Analogs incorporating a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole group have demonstrated potent, sub-nanomolar to single-digit nanomolar inhibition of all SIK isoforms (SIK1, SIK2, SIK3). acs.org
Aurora Kinase B (AurB): The pyrazole moiety has been shown to be critical for potent inhibition of Aurora B kinase, fitting into the extended-hinge region of the enzyme. nih.gov
Other Kinases: Pyrazole derivatives have also been developed as inhibitors for PI3K/AKT, MARK/ERK, BRAFV600E, and anaplastic lymphoma kinase (ALK). nih.govnih.govnih.gov
Tubulin: Certain pyrazole analogs function as tubulin polymerization inhibitors. Hybrid molecules combining a pyrazole motif with structural features of combretastatin-A4 have been synthesized and evaluated for their anti-proliferative activity through tubulin inhibition. nih.gov
Other Enzyme Targets:
Cyclooxygenase (COX): Some 1,5-diaryl pyrazole derivatives exhibit anti-inflammatory activity through the inhibition of COX-2. frontiersin.org
Glycogen Synthase Kinase 3β (GSK3β): Pyrazole analogs have demonstrated neuroprotective activity through the inhibition of GSK3β. frontiersin.org
P-glycoprotein (P-gp): Certain substituted pyrazoline derivatives have been found to bind to P-glycoprotein, suggesting a potential to modulate multidrug resistance in cancer therapy. bohrium.com
Adenylate Cyclase: Phenylated pyrazoloalkanoic acids have been shown to stimulate platelet membrane-bound adenylate cyclase, leading to an increase in intraplatelet cAMP. nih.gov
Table 1: Key Enzyme Targets of Pyrazole Analogs
| Enzyme Target | Pyrazole Analog/Derivative Class | Reported Activity (IC₅₀/Inhibition %) |
|---|---|---|
| CDK2/cyclin A2 | Pyrazole-based hybrid heteroaromatics | 60% inhibition at 10 µM |
| Haspin Kinase | Pyrazolo[4,3-f]quinoline derivative (Cmpd 48) | >90% inhibition at 100 nM |
| SIK2 | Pyrido[3,4-b]pyrazine derivative (Cmpd 8) | IC₅₀ = 0.6 nM |
| SIK3 | Pyrido[3,4-b]pyrazine derivative (Cmpd 8) | IC₅₀ = 0.4 nM |
| BRAFV600E | 5-phenyl-1H-pyrazole derivative (Cmpd 269) | IC₅₀ = 0.33 µM |
| ALK | 3-Morpholinylamide pyrazole (Cmpd B) | IC₅₀ = 2.5 nM |
| COX-2 | 1,5-diaryl pyrazole (Cmpd 33) | IC₅₀ = 2.52 µM |
| GSK3β | Pyrazole-chalcone hybrid (Cmpd 13) | IC₅₀ = 3.77 µM |
Molecular Target Identification Strategies for Pyrazole-Nitrile Compounds
Identifying the specific molecular targets of novel bioactive compounds is a critical step in understanding their mechanism of action. For pyrazole-nitrile compounds and their analogs, several advanced proteomics strategies can be employed.
Affinity-Based Proteomics Approaches for Target Deconvolution
Affinity-based proteomics is a powerful method for target identification that relies on the specific interaction between a small molecule and its protein target. This approach typically involves modifying the compound of interest to create a "bait" that can be used to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.
One common strategy is photoaffinity labeling, where a photolabile group is incorporated into the structure of the bioactive compound. nih.gov Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with the target protein in close proximity. The compound is also typically tagged with a reporter molecule, like biotin, which allows for the subsequent enrichment and isolation of the covalently-linked protein-target complex using affinity purification techniques (e.g., streptavidin beads). The captured proteins are then identified using mass spectrometry. This method was successfully used to identify the 14-3-3-E and 14-3-3-Q isoforms as the primary targets of a series of pyrazolone-based protein aggregation inhibitors. nih.gov
Label-Free Methods for Direct Target Identification (e.g., DARTS)
A significant limitation of affinity-based methods is the requirement to chemically modify the small molecule, which can sometimes alter its biological activity or binding affinity. nih.gov Label-free methods overcome this challenge by using the native, unmodified compound.
Drug Affinity Responsive Target Stability (DARTS) is a prominent label-free technique for identifying direct protein targets. nih.govescholarship.org The principle behind DARTS is that when a small molecule binds to its target protein, it stabilizes the protein's structure, making it more resistant to degradation by proteases. escholarship.orgcreative-biolabs.com The experimental workflow involves treating a cell lysate with the compound of interest and a control (e.g., vehicle). nih.govresearchgate.net Limited proteolysis is then performed on both samples. Non-target proteins are degraded similarly in both conditions, whereas the specific target protein is protected from proteolysis in the compound-treated sample. escholarship.org The resulting protein mixtures are then separated (e.g., by SDS-PAGE) and analyzed by mass spectrometry to identify the proteins that are enriched in the compound-treated sample, revealing them as potential targets. escholarship.orgcreative-biolabs.com The DARTS method is advantageous because it relies solely on the binding interaction and does not require any derivatization of the compound, making it a versatile tool for target deconvolution. nih.govspringernature.com
In Vitro Pharmacological Evaluation
The pharmacological effects of novel pyrazole-nitrile analogs are initially characterized through a suite of in vitro assays to determine their cellular and biochemical activities.
Cell-Based Assays for Anti-proliferative and Other Cellular Responses
Cell-based assays are fundamental for evaluating the anti-proliferative potential of new chemical entities. For pyrazole derivatives, this is often assessed using panels of human cancer cell lines, such as the NCI-60 panel. mdpi.comnih.gov These assays measure the effect of the compounds on cell growth and viability.
Research has shown that the anti-proliferative effect of the pyrazole moiety is highly dependent on its substitution pattern, with 1,3,4-trisubstituted and 3,5-disubstituted pyrazoles often showing good potential. mdpi.com For instance, certain phenylbipyridinylpyrazole derivatives exhibited a broad spectrum of activity against the NCI-60 cell lines, while others showed high selectivity and potency, inhibiting 96% of the growth of the leukemia SR cell line at a 10 µM concentration. researchgate.net Other studies have identified pyrazolo[4,3-c]pyridine derivatives with potent activity against breast (MCF7), liver (HepG2), and colon (HCT116) cancer cell lines, with IC₅₀ values in the low microgram per milliliter range. nih.gov
Beyond proliferation, cell-based assays can also investigate other cellular responses. Analogs of pyrazole have been shown to induce apoptosis in cancer cells and to generate reactive oxygen species (ROS) through the depletion of intracellular glutathione, suggesting multiple mechanisms for their anticancer effects. nih.govnih.gov
Table 2: Anti-proliferative Activity of Pyrazole Analogs in Cell-Based Assays
| Compound Class/ID | Cancer Cell Line | Activity Metric (IC₅₀/GI%) |
|---|---|---|
| Pyrazolo[4,3-c]pyridine (Cmpd 41) | MCF7 (Breast) | IC₅₀ = 1.937 µg/mL |
| Pyrazolo[4,3-c]pyridine (Cmpd 41) | HepG2 (Liver) | IC₅₀ = 3.695 µg/mL |
| Pyrazolo[4,3-c]pyridine (Cmpd 42) | HCT116 (Colon) | IC₅₀ = 2.914 µg/mL |
| Phenylbipyridinylpyrazole (Cmpd 5e) | SR (Leukemia) | 96% Growth Inhibition at 10 µM |
| Haspin Kinase Inhibitor (Cmpd 48) | HCT116 (Colon) | IC₅₀ = 1.7 µM |
| Haspin Kinase Inhibitor (Cmpd 48) | HeLa (Cervical) | IC₅₀ = 3.6 µM |
| Pyrazole-based hybrid (Cmpd 31) | A549 (Lung) | IC₅₀ = 42.79 µM |
Biochemical Assays for Enzyme Modulation and Activity
Biochemical assays are employed to directly measure the interaction of a compound with a purified molecular target, typically an enzyme. These assays are crucial for confirming the mechanism of action and determining the potency and selectivity of the inhibitor.
For pyrazole analogs identified as kinase inhibitors, biochemical assays quantify their ability to inhibit the catalytic activity of the target kinase. For example, a pyrido[3,4-b]pyrazine-based SIK inhibitor demonstrated IC₅₀ values of 0.6 nM and 0.4 nM against SIK2 and SIK3, respectively, in enzymatic assays. acs.org Similarly, a pyrazolo[4,3-f]quinoline derivative was found to inhibit over 90% of haspin kinase activity at a concentration of 100 nM. nih.gov
Other biochemical assays have been used to characterize the effects of pyrazole derivatives on different enzyme systems. A study on 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid used biochemical methods to show that the compound stimulates platelet membrane-bound adenylate cyclase and increases cAMP accumulation, confirming its mechanism as a prostacyclin mimetic. nih.gov Assays for COX-2 inhibition have also been used to evaluate the anti-inflammatory potential of pyrazole analogs, yielding specific IC₅₀ values. frontiersin.org
Table 3: Biochemical Enzyme Modulation by Pyrazole Analogs
| Enzyme | Inhibitor/Modulator | Modulation Activity (IC₅₀) |
|---|---|---|
| SIK2 | GLPG4970 (Compound 8) | 0.6 nM |
| SIK3 | GLPG4970 (Compound 8) | 0.4 nM |
| BRAFV600E | 5-phenyl-1H-pyrazole derivative (Cmpd 269) | 0.33 µM |
| ALK | 3-Morpholinylamide pyrazole (Cmpd B) | 2.5 nM |
| COX-2 | 1,5-diaryl pyrazole (Cmpd 33) | 2.52 µM |
| GSK3β | Pyrazole-chalcone hybrid (Cmpd 13) | 3.77 µM |
| Adenylate Cyclase | 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid | Stimulation |
Preclinical In Vivo Pharmacological Assessment in Animal Models
The preclinical in vivo evaluation of this compound analogs has been a critical step in characterizing their potential therapeutic activities. These studies, conducted in various animal models, have primarily focused on elucidating the anti-inflammatory and antinociceptive properties of these compounds. The data gathered from these assessments provide essential insights into the pharmacological profile of pyrazole-containing molecules.
Research has demonstrated that certain pyrazole analogs exhibit significant efficacy in established models of pain and inflammation. nih.gov For instance, studies on a series of novel pyrazole compounds—LQFM011, LQFM043, and LQFM044—have revealed their dose-dependent antinociceptive and anti-inflammatory effects in mice. nih.gov These investigations are crucial for establishing a preliminary understanding of a compound's behavior in a complex biological system.
Anti-Inflammatory Activity
The anti-inflammatory potential of pyrazole analogs has been assessed using models such as carrageenan-induced paw edema and pleurisy. In the paw edema model, the administration of specific pyrazole derivatives has been shown to reduce edema formation. nih.gov This effect is often attributed to the inhibition of inflammatory mediators. For example, a study on 1,5-diaryl pyrazole analog, referred to as compound 33, demonstrated a notable, though less potent, antiedematogenic effect when compared to the standard drug celecoxib. frontiersin.org
Further investigations into the mechanisms underlying these anti-inflammatory effects have revealed that some pyrazole analogs can modulate key inflammatory markers. In a pleurisy model, treatment with pyrazole compounds resulted in decreased leukocyte migration, particularly of polymorphonuclear cells, and a reduction in myeloperoxidase (MPO) activity and tumor necrosis factor-alpha (TNF-α) levels. nih.gov
Table 1: Anti-Inflammatory Activity of Pyrazole Analogs
| Compound | Animal Model | Key Findings | Reference |
|---|---|---|---|
| LQFM011, LQFM043, LQFM044 | Carrageenan-Induced Paw Edema (Mice) | Reduced edema formation. | nih.gov |
| LQFM011, LQFM043, LQFM044 | Carrageenan-Induced Pleurisy (Mice) | Decreased leukocyte migration, MPO activity, and TNF-α levels. | nih.gov |
Antinociceptive Activity
The antinociceptive properties of this compound analogs have been evaluated using various pain models, including the acetic acid-induced abdominal writhing test, the formalin-induced pain test, and the Randall-Selitto test. nih.gov In the acetic acid-induced writhing test, a visceral pain model, pyrazole compounds LQFM011, LQFM043, and LQFM044 significantly decreased the number of writhing episodes in mice. nih.gov
The formalin test, which assesses both neurogenic and inflammatory pain, has also been employed to characterize the analgesic effects of these analogs. The aforementioned LQFM compounds were found to reduce paw licking time in both the first (neurogenic) and second (inflammatory) phases of the test. nih.gov Furthermore, in the Randall-Selitto test, a model of mechanical hyperalgesia, these compounds demonstrated an ability to decrease the nociceptive threshold variation. nih.gov
Studies on other pyrazole analogs, such as benzofuran (B130515) pyrazoles, have also shown promising antinociceptive activity. For instance, compound 23, a benzofuran pyrazole with nitro and bromo group substitutions, exhibited a 60% inhibition of pain response, which was superior to other analogs in the same series. frontiersin.org Another analog, compound 22, showed pain inhibition comparable to indomethacin. frontiersin.org
Table 2: Antinociceptive Activity of Pyrazole Analogs
| Compound | Animal Model | Key Findings | Reference |
|---|---|---|---|
| LQFM011, LQFM043, LQFM044 | Acetic Acid-Induced Writhing (Mice) | Decreased the number of writhings. | nih.gov |
| LQFM011, LQFM043, LQFM044 | Formalin Test (Mice) | Reduced paw licking time in both phases. | nih.gov |
| LQFM011, LQFM043, LQFM044 | Randall-Selitto Test (Mice) | Decreased nociceptive threshold variation. | nih.gov |
| Compound 23 (benzofuran pyrazole) | Pain Response Model | 60% inhibition of pain response. | frontiersin.org |
Supramolecular Chemistry and Advanced Material Applications of Pyrazole Nitrile Compounds
Self-Assembly and Non-Covalent Interactions in Pyrazole (B372694) Systems
The self-assembly of pyrazole-containing molecules is largely dictated by a combination of hydrogen bonding and π-stacking interactions, which together drive the formation of ordered supramolecular structures. The presence of a flexible alkylnitrile chain in 3-(1H-pyrazol-1-yl)pentanenitrile introduces additional complexity and potential for varied structural motifs.
Hydrogen Bonding Networks and Their Structural Implications
The pyrazole ring is an excellent candidate for forming robust hydrogen bonding networks. It features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This combination allows for the formation of various supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.
In the case of This compound , the pyrazole N-H group can readily engage in hydrogen bonding with the nitrogen atom of a neighboring pyrazole ring, leading to the formation of dimers or extended chains. The geometry of these interactions can be influenced by the steric bulk of the substituents on the pyrazole ring. Furthermore, the nitrile group of the pentanenitrile side chain introduces an additional hydrogen bond acceptor site. The lone pair of electrons on the nitrile nitrogen can interact with hydrogen bond donors, including the N-H group of another pyrazole ring or solvent molecules that might be present during crystallization. This competition between the pyrazole nitrogen and the nitrile nitrogen as hydrogen bond acceptors can lead to a variety of packing arrangements and supramolecular isomers.
The flexibility of the pentyl chain in This compound also plays a crucial role. This flexibility allows the molecule to adopt different conformations to optimize packing efficiency and maximize favorable intermolecular interactions. It can fold in such a way that the nitrile group of one molecule interacts with the pyrazole ring of another, potentially leading to more complex, three-dimensional networks.
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Interaction Type | Potential Supramolecular Motif |
|---|---|---|---|
| Pyrazole N-H | Pyrazole N | N-H···N | Dimer, Catemer (Chain) |
| Pyrazole N-H | Nitrile N | N-H···N≡C | Cross-linking between chains, 3D network |
| C-H (alkyl/aromatic) | Pyrazole N | C-H···N | Weak interaction influencing packing |
| C-H (alkyl/aromatic) | Nitrile N | C-H···N≡C | Weak interaction influencing packing |
Aromatic π-Stacking and Other Intermolecular Forces
The aromatic pyrazole ring is capable of engaging in π-stacking interactions, which are non-covalent interactions between aromatic rings. These interactions are crucial in the stabilization of supramolecular assemblies and can significantly influence the electronic properties of the resulting materials. The geometry of π-stacking can be either face-to-face or edge-to-face, with the former often leading to columnar structures that can facilitate charge transport.
For This compound , π-stacking between adjacent pyrazole rings can lead to the formation of one-dimensional stacks. The flexible pentanenitrile chain can influence the relative orientation of these stacks. Depending on the conformation of the alkyl chain, it can either sterically hinder close packing of the pyrazole rings or interdigitate with the chains of neighboring stacks, leading to a more complex and interwoven structure.
The nitrile group can also participate in dipole-dipole interactions with other nitrile groups or with the pyrazole ring, further stabilizing the crystal lattice. The interplay between hydrogen bonding and π-stacking is a key determinant of the final supramolecular architecture. In some cases, strong hydrogen bonds may dominate, leading to structures where π-stacking is less significant. In other cases, a balance between these interactions can lead to the formation of complex and functional materials.
Crystal Engineering and Design of Supramolecular Architectures
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. Pyrazole-nitrile compounds like This compound are attractive targets for crystal engineering due to the predictable nature of their hydrogen bonding and the tunability of their structures through chemical modification.
The combination of a pyrazole ring and a nitrile group within the same molecule offers multiple "handles" for controlling the self-assembly process. By systematically varying the length and branching of the alkyl chain connecting the pyrazole and nitrile functionalities, it is possible to fine-tune the steric and electronic properties of the molecule and thus direct the formation of specific supramolecular architectures. For instance, shorter alkyl chains might favor the formation of simple dimers or one-dimensional chains, while longer, more flexible chains could lead to the formation of more intricate, interpenetrated networks.
The introduction of additional functional groups onto the pyrazole ring or the alkyl chain can further expand the possibilities for crystal engineering. For example, the addition of a hydroxyl group could introduce another strong hydrogen bond donor-acceptor site, leading to more complex and robust three-dimensional networks.
Applications in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The pyrazole and nitrile functionalities are both excellent ligands for coordination to metal ions. The nitrogen atoms of the pyrazole ring can coordinate to a wide variety of metals, and the pyrazole ring can act as a bridging ligand between two metal centers. The nitrile group can also coordinate to metal ions, although its coordination is generally weaker than that of the pyrazole ring.
The bifunctional nature of This compound makes it a promising ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters connected by organic ligands. They have attracted enormous interest due to their potential applications in gas storage, separation, catalysis, and sensing.
In the context of MOF synthesis, This compound could act as a linker, connecting metal centers to form a porous framework. The pyrazole ring would likely be the primary coordination site, while the nitrile group could either remain uncoordinated and available for post-synthetic modification or participate in weaker interactions with the metal centers or other ligands. The flexibility of the pentanenitrile chain would be a key factor in determining the topology and porosity of the resulting MOF. Flexible ligands can lead to the formation of dynamic frameworks that can respond to external stimuli, such as the presence of guest molecules.
Table 2: Potential Coordination Modes of this compound in MOFs
| Coordinating Group | Metal Center | Potential Role | Resulting Structure |
|---|---|---|---|
| Pyrazole N | Various transition metals | Primary linker | 1D, 2D, or 3D MOF |
| Nitrile N | Lewis acidic metals | Secondary coordination, pore functionalization | Modified MOF properties |
| Both Pyrazole and Nitrile N | Single metal center (chelating) | Chelating ligand | Discrete metal complexes |
| Both Pyrazole and Nitrile N | Different metal centers (bridging) | Bridging ligand | Heterometallic or higher-dimensional MOFs |
The presence of uncoordinated nitrile groups within the pores of a MOF would offer opportunities for post-synthetic modification. These nitrile groups could be converted into other functional groups, such as carboxylic acids or amines, which could in turn be used to tune the properties of the MOF for specific applications.
Future Perspectives and Research Directions for 3 1h Pyrazol 1 Yl Pentanenitrile
Development of Novel and Efficient Synthetic Routes
The synthesis of pyrazole (B372694) derivatives is a well-established area of organic chemistry. rsc.orgias.ac.in However, the development of novel, efficient, and environmentally friendly synthetic routes remains a key area of research. For 3-(1H-pyrazol-1-yl)pentanenitrile, future research could focus on several key areas:
Green Chemistry Approaches: Traditional synthetic methods often involve harsh reaction conditions and the use of hazardous solvents. Future synthetic strategies should aim to incorporate principles of green chemistry, such as the use of greener solvents (e.g., water, ethanol), microwave-assisted synthesis, and ultrasound-assisted reactions to reduce reaction times and energy consumption. ias.ac.in
Catalytic Methods: The development of novel catalysts, including heterogeneous and ligand-free systems, can significantly improve the efficiency and selectivity of pyrazole synthesis. ias.ac.in Research into metal-catalyzed cross-coupling reactions or C-H activation/functionalization could provide more direct and atom-economical routes to this compound and its derivatives.
One-Pot Syntheses: Multi-component reactions (MCRs) that allow for the synthesis of complex molecules in a single step are highly desirable. ias.ac.in Designing a one-pot synthesis for this compound, potentially starting from simple and readily available precursors, would streamline its production and facilitate the generation of a library of analogues for biological screening. For instance, a possible approach could involve the reaction of a β-ketonitrile with hydrazine (B178648) or a substituted hydrazine. nih.gov
| Synthetic Approach | Advantages | Key Research Focus |
| Green Chemistry | Reduced environmental impact, increased safety. | Microwave/ultrasound assistance, green solvents. |
| Catalytic Methods | High efficiency and selectivity, atom economy. | Novel metal catalysts, C-H functionalization. |
| One-Pot Syntheses | Increased efficiency, reduced waste. | Development of novel multi-component reactions. |
Advanced SAR and Mechanism of Action Elucidation
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of a lead compound. For this compound, a systematic SAR study would involve the synthesis and biological evaluation of a series of analogues. nih.gov
Systematic Structural Modifications: Key positions on the pyrazole ring (positions 3, 4, and 5) and the pentanenitrile side chain could be systematically modified. For example, introducing different substituents on the pyrazole ring could modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. nih.govmdpi.com Similarly, modifications to the pentanenitrile chain could influence the compound's lipophilicity and pharmacokinetic properties.
Mechanism of Action Studies: Once a biologically active derivative is identified, elucidating its mechanism of action is paramount. This can be achieved through a combination of in vitro and in silico techniques. Techniques such as molecular docking can be used to predict the binding mode of the compound to its target protein. mdpi.comnih.gov Experimental validation through biochemical assays, such as enzyme inhibition assays or receptor binding studies, would then be necessary to confirm the predicted mechanism. researchgate.net For instance, many pyrazole derivatives have been found to inhibit kinases, and this could be a potential avenue of investigation. mdpi.com
| Research Area | Techniques | Goals |
| SAR Studies | Combinatorial chemistry, parallel synthesis. | Identify key structural features for activity. |
| Mechanism of Action | Molecular docking, in vitro assays, proteomics. | Elucidate the biological target and pathway. |
Integration with Artificial Intelligence and Machine Learning for Compound Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the process of compound optimization. nih.govrsc.orgdoaj.org
Predictive Modeling: ML algorithms can be trained on existing datasets of pyrazole derivatives with known biological activities to build predictive models. doaj.org These models can then be used to predict the activity of virtual compounds, including novel derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.
De Novo Drug Design: Generative AI models can be employed for the de novo design of novel pyrazole-based compounds with desired properties. By learning from the chemical space of known active molecules, these models can generate new structures that are likely to be active against a specific biological target.
Reaction Optimization: ML can also be used to optimize reaction conditions for the synthesis of this compound and its analogues, leading to higher yields and purity. rsc.org Bayesian optimization algorithms, for example, can efficiently explore the reaction parameter space to identify optimal conditions. nih.gov
| AI/ML Application | Description | Potential Impact |
| Predictive Modeling | Using algorithms to predict biological activity. | Prioritize synthesis of high-potential compounds. |
| De Novo Design | Generating novel molecular structures with desired properties. | Discover novel and potent drug candidates. |
| Reaction Optimization | Optimizing synthetic reaction conditions. | Improve synthetic efficiency and yield. |
Exploration of New Biological Targets and Pathways for Chemical Biology Research
The diverse biological activities of pyrazole derivatives suggest that they can interact with a wide range of biological targets. nih.govglobalresearchonline.netnih.gov While many pyrazole-containing drugs target well-known proteins, there is significant potential for discovering novel biological targets and pathways for this compound.
Phenotypic Screening: High-throughput phenotypic screening of this compound and its derivatives against various cell lines or disease models can identify unexpected biological activities. mdpi.com This approach does not require prior knowledge of the biological target.
Chemical Proteomics: Techniques such as activity-based protein profiling (ABPP) can be used to identify the direct protein targets of a bioactive compound within a complex biological system. This can reveal novel mechanisms of action and open up new therapeutic avenues.
Targeting Protein-Protein Interactions: Many diseases are driven by aberrant protein-protein interactions (PPIs), which have traditionally been considered "undruggable." The pyrazole scaffold, with its ability to present diverse functionalities in three-dimensional space, could serve as a starting point for designing inhibitors of specific PPIs.
The future of research on this compound is rich with possibilities. By leveraging advancements in synthetic chemistry, computational tools, and chemical biology, this compound and its derivatives could be developed into valuable probes for studying biological processes or even lead to the discovery of new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(1H-pyrazol-1-yl)pentanenitrile, and how are they optimized for yield and purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution reactions, where pyrazole derivatives react with nitrile-containing precursors under basic conditions. For example, using KCO or NaH as a base in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C. Purification involves column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures, followed by recrystallization to enhance purity .
- Optimization : Yield improvements focus on catalyst selection (e.g., phase-transfer catalysts) and reaction time adjustments. Monitoring via H NMR or LC-MS ensures intermediate stability and reaction progression .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Structural Characterization :
- Spectroscopy : H/C NMR confirms the nitrile group (δ ~110–120 ppm in C) and pyrazole ring protons (δ 7.5–8.5 ppm in H). IR spectroscopy verifies the C≡N stretch (~2240 cm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (149.20 g/mol) and fragmentation patterns .
Q. What are the stability and storage considerations for this compound in laboratory settings?
- Stability : The compound is hygroscopic and light-sensitive. Degradation studies (TGA/DSC) show stability up to 150°C under inert atmospheres.
- Storage : Recommend airtight containers with desiccants (silica gel) at –20°C. Regular purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are advised to monitor hydrolysis of the nitrile group .
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence the reactivity and biological activity of this compound derivatives?
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., –CF) at the pyrazole 3-position enhance electrophilicity, improving interactions with biological targets like kinases. Computational docking (AutoDock Vina) and MD simulations predict binding affinities to enzymes such as COX-2 or EGFR .
- Experimental Validation : Compare analogs (e.g., 3-(3-trifluoromethyl-pyrazol-1-yl)pentanenitrile) in enzyme inhibition assays (IC determination) and cytotoxicity screens (MTT assay) .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Crystallization Issues : The nitrile group’s polarity and pyrazole’s planar structure complicate crystal packing. Twinning or disordered solvent molecules are common.
- Solutions : Use SHELXL for refinement of high-resolution data (Mo Kα radiation, λ = 0.71073 Å). Apply restraints to nitrile torsion angles and solvent masks during structure solution. For twinned crystals, utilize the TwinRotMat option in SHELX .
Q. How can computational methods predict the regioselectivity of reactions involving this compound?
- DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic attack sites. For example, the nitrile carbon is susceptible to nucleophilic addition due to high electrophilicity index .
- Kinetic Studies : Monitor reaction intermediates via in situ FTIR or Raman spectroscopy to validate computational predictions .
Q. What contradictory data exist regarding the compound’s solubility, and how can they be reconciled?
- Data Conflicts : Some studies report high solubility in DMSO (>50 mg/mL), while others note limited solubility in aqueous buffers (<1 mg/mL).
- Resolution : Conduct polarity assessments using Hansen solubility parameters. Co-solvent systems (e.g., DMSO:water gradients) or micellar encapsulation (e.g., PEG-400) improve bioavailability for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
